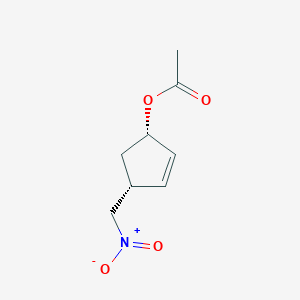
2-Cyclopenten-1-ol,4-(nitromethyl)-,acetate(ester),(1S,4R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenten-1-ol, 4-(nitromethyl)-, acetate (ester), (1S,4R)-(9CI) is a complex organic compound characterized by its unique structure, which includes a cyclopentene ring, a nitromethyl group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-ol, 4-(nitromethyl)-, acetate (ester), (1S,4R)-(9CI) typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the cyclopentene structure.
Introduction of the Nitromethyl Group: The nitromethyl group can be introduced via a nitration reaction, where a nitro compound reacts with the cyclopentene ring under acidic conditions.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester. This can be achieved using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopenten-1-ol, 4-(nitromethyl)-, acetate (ester), (1S,4R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted cyclopentene derivatives.
Applications De Recherche Scientifique
2-Cyclopenten-1-ol, 4-(nitromethyl)-, acetate (ester), (1S,4R)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclopenten-1-ol, 4-(nitromethyl)-, acetate (ester), (1S,4R)-(9CI) involves its interaction with specific molecular targets and pathways. The nitromethyl group can participate in redox reactions, while the acetate ester can undergo hydrolysis to release the active hydroxyl compound. These interactions can modulate various biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopenten-1-ol, 4-amino-, (1S,4R): Similar structure but with an amino group instead of a nitromethyl group.
2-Cyclopenten-1-ol, 4-hydroxy-, (1S,4R): Similar structure but with a hydroxyl group instead of a nitromethyl group.
Uniqueness
2-Cyclopenten-1-ol, 4-(nitromethyl)-, acetate (ester), (1S,4R)-(9CI) is unique due to the presence of the nitromethyl group and the acetate ester, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C8H11NO4 |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
[(1S,4R)-4-(nitromethyl)cyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C8H11NO4/c1-6(10)13-8-3-2-7(4-8)5-9(11)12/h2-3,7-8H,4-5H2,1H3/t7-,8+/m0/s1 |
Clé InChI |
WFNNYRBMHTUUIR-JGVFFNPUSA-N |
SMILES isomérique |
CC(=O)O[C@H]1C[C@H](C=C1)C[N+](=O)[O-] |
SMILES canonique |
CC(=O)OC1CC(C=C1)C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


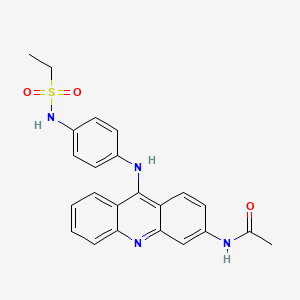
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B13795087.png)
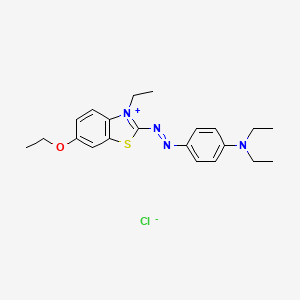
![4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one](/img/structure/B13795092.png)

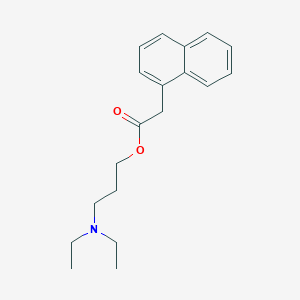
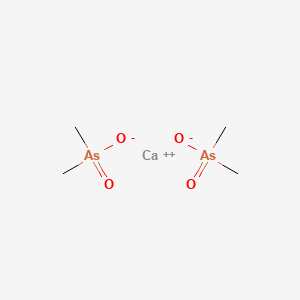

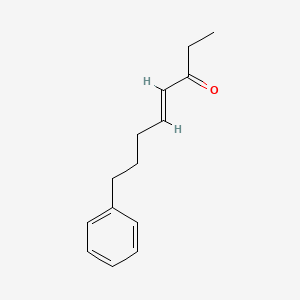
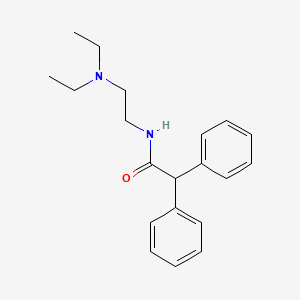

![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)


